molecular formula C10H13N3O2 B15280738 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B15280738
M. Wt: 207.23 g/mol
InChI Key: SGPHHWVXOLJHDU-UHFFFAOYSA-N
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Description

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid ( 1517803-90-5) is a high-purity chemical building block from the imidazo[1,2-b]pyrazole class, a scaffold recognized for its significant potential in medicinal chemistry and oncology research. This compound serves as a key synthetic intermediate for the development of novel small-molecule therapeutics. Its core structure is a privileged scaffold in drug discovery, particularly for designing multi-target agents aimed at reducing resistance in cancer therapy . Researchers are exploring derivatives of this compound for their ability to interfere with crucial cellular signaling pathways. Imidazo[1,2-b]pyrazole-7-carboxamide derivatives have demonstrated potent biological activity, including the induction of differentiation and apoptosis in acute myeloid leukemia (AML) cell lines like HL-60, as well as ex vivo activity against patient-derived AML cells . Furthermore, related structures show promise as inhibitors of pathways involved in inflammation and cancer, such as blocking ROS production, human platelet aggregation, and the phosphorylation of p38 MAPK, which is a promising drug target in inflammatory and cancer pathogenesis . With a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol, this carboxylic acid-functionalized compound is versatile for further chemical modification at the 7-position . This product is intended for research and development purposes strictly in a laboratory setting and is not for diagnostic or therapeutic use. Researchers can utilize it to advance studies in anti-inflammatory and anticancer drug discovery.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c1-7(2)6-12-3-4-13-9(12)8(5-11-13)10(14)15/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

SGPHHWVXOLJHDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB three-component reaction (3CR) is a cornerstone for constructing the imidazo[1,2-b]pyrazole scaffold. This method utilizes 5-aminopyrazole-4-carbonitrile derivatives, aldehydes, and isocyanides under mild acidic conditions.

Procedure :

  • Cyclocondensation : Ethoxymethylene malononitrile reacts with hydrazine hydrate under microwave irradiation (80°C, 150 W, 10 min) to form 5-aminopyrazole-4-carbonitrile.
  • GBB Reaction : The intermediate reacts with aldehydes (e.g., benzaldehyde) and tert-butyl isocyanide in ethanol, catalyzed by trifluoroacetic acid (TFA, 20 mol%), at room temperature for 15–60 min.

Key Advantages :

  • High regioselectivity and yields up to 83%.
  • Amenable to one-pot, two-step protocols, reducing purification needs.

Limitations :

  • Requires chromatographic purification for optimal purity.
  • Sensitive to moisture, necessitating anhydrous conditions during cyclocondensation.

Cyclocondensation and Alkylation

An alternative approach involves constructing the pyrazole ring followed by alkylation to introduce the isobutyl group.

Procedure :

  • Pyrazole Formation : 5-Aminopyrazole-4-carboxylate derivatives are synthesized via condensation of ethyl acetoacetate with hydrazine hydrate in acetic acid.
  • Imidazo-Pyrazole Formation : Dehydration of 4-carboxyethyl-5-aminopyrazoles using concentrated sulfuric acid yields ethyl 2-phenylimidazo[1,2-b]pyrazole-7-carboxylates.
  • Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.
  • Isobutyl Introduction : Alkylation at position 1 is achieved using isobutyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C.

Key Advantages :

  • Scalable to industrial production with straightforward purification (recrystallization).
  • Tolerates diverse substituents on the pyrazole ring.

Limitations :

  • Corrosive reagents (e.g., H$$2$$SO$$4$$) necessitate specialized equipment.
  • Multi-step synthesis reduces overall yield.

Oxidation of Methyl or Hydroxymethyl Precursors

The carboxylic acid moiety can be introduced via oxidation of methyl or hydroxymethyl groups at position 7.

Procedure :

  • Methyl Group Oxidation : Treatment of 7-methylimidazo[1,2-b]pyrazole derivatives with KMnO$$4$$ in acidic conditions (H$$2$$SO$$_4$$, 60°C) yields the carboxylic acid.
  • Hydroxymethyl Oxidation : Hydroxymethyl intermediates are oxidized using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) at 0–5°C.

Key Advantages :

  • Direct introduction of the carboxylic acid group without ester intermediates.
  • Compatible with thermally sensitive substrates.

Limitations :

  • Over-oxidation risks require careful stoichiometric control.
  • Toxic byproducts (e.g., Cr$$^{3+}$$) necessitate stringent waste management.

Reaction Conditions and Optimization

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 60–80°C (alkylation) Higher temps accelerate kinetics but risk side reactions.
Catalyst Loading 20 mol% TFA (GBB) Excess acid degrades intermediates.
Solvent Ethanol (GBB), DMF (alkylation) Polar aprotic solvents enhance nucleophilicity.
Reaction Time 10–60 min (microwave) Prolonged durations reduce regioselectivity.

Purification Techniques

  • Column Chromatography : Essential for GBB-derived products (silica gel, ethyl acetate/hexane).
  • Recrystallization : Preferred for industrial-scale alkylation products (solvent: ethanol/water).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Mitigate exothermic risks during alkylation and oxidation.
  • Catalyst Recycling : TFA recovery via distillation reduces costs.

Cost Drivers

Component Cost Contribution (%) Rationale
Isobutyl Bromide 35 High molar excess required.
Chromatography Resins 25 Single-use consumables.
Energy Consumption 20 Microwave-assisted steps.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
GBB Reaction 65–83 >95 Moderate Low (green solvents)
Cyclocondensation 50–70 >90 High Moderate (H$$2$$SO$$4$$ use)
Oxidation 45–60 85–90 Low High (toxic byproducts)

Trade-offs :

  • The GBB method excels in regioselectivity but suffers from chromatographic dependencies.
  • Cyclocondensation offers scalability but requires corrosive reagents.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-b]pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its analogs:

Substituent Effects on Physicochemical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (1517803-90-5) 1-isobutyl, 7-COOH Not available Not available Not available Not reported
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (8a) 2-(4-fluorophenyl), 7-COOH C₁₂H₁₀FN₃O₂ 247.23 187–190 $^1$H-NMR (DMSO-d₆): δ 3.95–7.76; IR: 1649 cm⁻¹ (COOH)
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (135830-16-9) 1-methyl, 7-COOH C₇H₇N₃O₂ 165.15 Not available Not reported
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (2092804-77-6) 1-ethyl, 6-methyl, 7-COOH C₉H₁₁N₃O₂ 193.20 Not available SMILES: CCn1ccn2c1c(C(=O)O)c(n2)C

Key Observations:

  • Spectral Data : Analogs like 8a provide detailed $^1$H-NMR and IR profiles, which are critical for structural validation but are lacking for the isobutyl derivative .
  • Stability: Carboxylic acid derivatives generally require low-temperature storage (-20°C) to prevent degradation, as noted for the target compound .

Biological Activity

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (IBIPCA) is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential biological activities. This article delves into the biological activity of IBIPCA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1517803-90-5

Biological Activity Overview

IBIPCA exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown its efficacy against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Research indicates that IBIPCA demonstrates potent antimicrobial properties. It has been tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that IBIPCA can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that IBIPCA can inhibit the proliferation of cancer cells. Specific findings include:

  • Induction of apoptosis in breast cancer cell lines.
  • Inhibition of tumor growth in xenograft models.

The compound appears to interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

The mechanisms through which IBIPCA exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

  • Enzyme Inhibition : IBIPCA may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : The compound might modulate receptor activity involved in cellular signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparison between IBIPCA and structurally similar compounds reveals notable differences in biological activity. Here’s a summary table:

Compound NameMolecular FormulaKey Features
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidC10H13N3O2Contains carboxylic acid group; shows significant antimicrobial and anticancer activity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidC7H7N3O2Less potent than IBIPCA in both antimicrobial and anticancer assays
1-Isobutyl-6-methylimidazo[1,2-b]pyrazoleC11H13N3Similar structure but shows varied bioactivity; lacks carboxylic acid functionality

Case Studies

Several case studies have highlighted the therapeutic potential of IBIPCA:

  • Cancer Research : A study published in Cancer Letters demonstrated that IBIPCA reduced tumor size significantly in animal models when administered at specific dosages.
  • Infection Models : Research conducted by Journal of Antimicrobial Chemotherapy showed that treatment with IBIPCA led to a substantial decrease in bacterial load in infected mice.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves two key steps: (1) constructing the imidazole ring via condensation of aldehydes and amines under dehydrating conditions (e.g., acetic acid), and (2) introducing the pyrazole ring using hydrazine derivatives. The isobutyl group is introduced via alkylation (e.g., using isobutyl bromide) at position 1, while the carboxylic acid at position 7 is formed through oxidation of a methyl or alcohol precursor (e.g., KMnO₄ in acidic conditions). Yield optimization requires precise control of temperature (60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for hydrazine coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., isobutyl protons at δ 0.9–1.2 ppm; carboxylic acid proton absent due to exchange).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.12 for C₁₁H₁₅N₃O₂).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%).
  • Apoptosis Pathways : Western blotting for caspase-3/9 activation and PARP cleavage.
  • Solubility : Pre-test in PBS or cell culture media (pH 7.4) to ensure no precipitation during assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., isobutyl vs. cyclopropylmethyl) impact target selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare inhibition constants (Kᵢ) against kinases (e.g., EGFR, VEGFR2) using recombinant enzyme assays. Isobutyl’s bulkiness may enhance hydrophobic pocket binding, while smaller groups (e.g., cyclopropylmethyl) improve solubility but reduce affinity.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions. The isobutyl group’s van der Waals interactions with nonpolar residues (e.g., Leu694 in EGFR) can be quantified via binding energy calculations .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., ATP concentration fixed at 1 mM in kinase assays).
  • Purity Verification : Cross-validate compound integrity via LC-MS and elemental analysis to rule out degradation artifacts .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

  • Methodological Answer :

  • Storage Conditions : Lyophilize and store at –80°C under argon to prevent oxidation. Use amber vials to avoid photodegradation.
  • Stability-Indicating Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months). Hydrolysis of the carboxylic acid group (pH-dependent) can be mitigated by buffering formulations to pH 5–6 .

Q. Which computational models best predict off-target interactions and metabolic pathways?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (∼2.1), CYP450 metabolism (e.g., CYP3A4 substrate), and bioavailability.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at position 6) with Schrödinger’s Metabolism module. Validate with in vitro microsomal assays .

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